(S)-4-Methyloxazolidin-2-one

Catalog No.
S1899718
CAS No.
4042-35-7
M.F
C4H7NO2
M. Wt
101.1 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(S)-4-Methyloxazolidin-2-one

CAS Number

4042-35-7

Product Name

(S)-4-Methyloxazolidin-2-one

IUPAC Name

(4S)-4-methyl-1,3-oxazolidin-2-one

Molecular Formula

C4H7NO2

Molecular Weight

101.1 g/mol

InChI

InChI=1S/C4H7NO2/c1-3-2-7-4(6)5-3/h3H,2H2,1H3,(H,5,6)/t3-/m0/s1

InChI Key

VAJFEOKPKHIPEN-VKHMYHEASA-N

SMILES

CC1COC(=O)N1

Canonical SMILES

CC1COC(=O)N1

Isomeric SMILES

C[C@H]1COC(=O)N1

(S)-4-Methyloxazolidin-2-one is a heterocyclic organic compound with the molecular formula C4H7NO2C_4H_7NO_2 and a molecular weight of 101.10 g/mol. It features a five-membered ring structure containing both nitrogen and oxygen atoms, specifically classified as an oxazolidinone. This compound is characterized by its chirality, with the (S)-enantiomer being of particular interest due to its unique biological properties and applications in medicinal chemistry .

Typical of oxazolidinones, including:

  • Nucleophilic Substitution: The nitrogen atom can act as a nucleophile, allowing for substitution reactions with electrophiles.
  • Ring Opening: Under certain conditions, the oxazolidinone ring can be opened to yield different products, which can be useful in synthetic pathways.
  • Condensation Reactions: It can undergo condensation with aldehydes or ketones to form larger heterocyclic compounds .

Research indicates that (S)-4-Methyloxazolidin-2-one exhibits notable biological activities, particularly in the field of pharmaceuticals. It has been studied for its potential as an antibacterial agent, especially against Gram-positive bacteria. Additionally, its structural properties allow it to interact with various biological targets, making it a candidate for further exploration in drug development .

Several methods have been developed for synthesizing (S)-4-Methyloxazolidin-2-one:

  • Chiral Pool Synthesis: Utilizing naturally occurring chiral compounds as starting materials.
  • Asymmetric Synthesis: Employing chiral catalysts to promote the formation of the (S)-enantiomer selectively.
  • One-Pot Reactions: Recent advancements have introduced one-pot synthesis techniques that simplify the production process while maintaining high yields .

(S)-4-Methyloxazolidin-2-one finds applications across various fields:

  • Pharmaceuticals: As a building block in the synthesis of antibacterial agents and other therapeutic compounds.
  • Materials Science: It can be used to modify polymers, enhancing their properties through the incorporation of oxazolidinone units.
  • Agriculture: Potential use in developing agrochemicals due to its biological activity against certain pathogens .

Studies on (S)-4-Methyloxazolidin-2-one have focused on its interactions with biological macromolecules. For instance, it has been shown to bind effectively to certain proteins, influencing their activity and stability. Research into its interaction with enzymes has revealed potential pathways for drug design, particularly in targeting resistant bacterial strains .

(S)-4-Methyloxazolidin-2-one shares structural similarities with several other compounds within the oxazolidinone family. Here are some comparable compounds:

Compound NameCAS NumberSimilarity Index
(R)-4-Methyloxazolidin-2-one16112-59-70.92
(S)-4-Isopropyl-2-oxazolidinone17016-83-00.81
tert-Butyl (1-hydroxypropan-2-yl)carbamate147252-84-40.85
tert-Butyl (1,3-dihydroxypropan-2-yl)carbamate125414-41-70.83
(R)-4-Isopropyloxazolidin-2-one95530-58-80.81

Uniqueness

What distinguishes (S)-4-Methyloxazolidin-2-one from these similar compounds is its specific chirality and resultant biological activity profile. The (S)-enantiomer has shown enhanced antibacterial properties compared to its (R)-counterpart, making it particularly valuable in therapeutic contexts . Additionally, its ability to participate in diverse

XLogP3

0.2

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

(4S)-4-methyl-1,3-oxazolidin-2-one

Dates

Modify: 2023-08-16

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